Cas no 107201-33-2 (benzyl methyl(2-oxoethyl)carbamate)
benzyl methyl(2-oxoethyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- benzyl methyl(2-oxoethyl)carbamate
- benzyl N-methyl-N-(2-oxoethyl)carbamate
- benzylmethyl(2-oxoethyl)carbamate
- ULSOLOBYKJRHGB-UHFFFAOYSA-N
- DA-35044
- Carbamic acid, methyl(2-oxoethyl)-, phenylmethyl ester
- methyl-(2-oxoethyl)carbamic acid benzyl ester
- 2-(N-benzyloxycarbonyl-N-methylamino)acetaldehyde
- 2-(N-Benzyloxycarbonyl-N-methylamino)ethanal
- phenylmethyl methyl(2-oxoethyl)carbamate
- AKOS027253464
- MFCD14635609
- AB8172
- A1-17962
- N-benzyloxycarbonyl-N-methylaminoacetaldehyde
- 107201-33-2
- DTXSID20475776
- SCHEMBL40190
- AS-44877
- 874-602-4
-
- MDL: MFCD14635609
- Inchi: 1S/C11H13NO3/c1-12(7-8-13)11(14)15-9-10-5-3-2-4-6-10/h2-6,8H,7,9H2,1H3
- InChI Key: ULSOLOBYKJRHGB-UHFFFAOYSA-N
- SMILES: O(C(N(C)CC=O)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 207.08954328g/mol
- Monoisotopic Mass: 207.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 46.6Ų
Experimental Properties
- Density: 1.152±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (3.9 g/l) (25 º C),
benzyl methyl(2-oxoethyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A510644-1g |
Benzyl methyl(2-oxoethyl)carbamate |
107201-33-2 | 95% | 1g |
$36.0 | 2024-04-26 | |
| Ambeed | A510644-5g |
Benzyl methyl(2-oxoethyl)carbamate |
107201-33-2 | 95% | 5g |
$140.0 | 2024-04-26 | |
| Ambeed | A510644-25g |
Benzyl methyl(2-oxoethyl)carbamate |
107201-33-2 | 95% | 25g |
$473.0 | 2024-04-26 | |
| abcr | AB446457-250 mg |
Benzyl N-methyl-N-(2-oxoethyl)carbamate, 95%; . |
107201-33-2 | 95% | 250mg |
€403.90 | 2023-04-22 | |
| abcr | AB446457-1 g |
Benzyl N-methyl-N-(2-oxoethyl)carbamate, 95%; . |
107201-33-2 | 95% | 1g |
€940.60 | 2023-04-22 | |
| eNovation Chemicals LLC | Y1248151-1g |
Carbamic acid, methyl(2-oxoethyl)-, phenylmethyl ester |
107201-33-2 | 95% | 1g |
$85 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1248151-5g |
Carbamic acid, methyl(2-oxoethyl)-, phenylmethyl ester |
107201-33-2 | 95% | 5g |
$165 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1248151-25g |
Carbamic acid, methyl(2-oxoethyl)-, phenylmethyl ester |
107201-33-2 | 95% | 25g |
$410 | 2025-02-20 | |
| 1PlusChem | 1P007TPG-250mg |
Carbamic acid, methyl(2-oxoethyl)-, phenylmethyl ester |
107201-33-2 | 95% | 250mg |
$281.00 | 2023-12-26 | |
| 1PlusChem | 1P007TPG-1g |
Carbamic acid, methyl(2-oxoethyl)-, phenylmethyl ester |
107201-33-2 | 95% | 1g |
$26.00 | 2025-02-22 |
benzyl methyl(2-oxoethyl)carbamate Suppliers
benzyl methyl(2-oxoethyl)carbamate Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on benzyl methyl(2-oxoethyl)carbamate
Benzyl methyl(2-oxoethyl)carbamate: A Versatile Carbamate Compound with Promising Bioactive Properties
Benzyl methyl(2-oxoethyl)carbamate, identified by the CAS No. 107201-33-2, is a novel carbamate derivative that has garnered significant attention in the field of pharmaceutical research. This compound belongs to the broader category of carbamate esters, which are characterized by their unique chemical structure featuring an amide group and an alkyl chain. Recent studies have highlighted its potential as a bioactive molecule with applications in drug development and biological assays. The molecular framework of Benzyl methyl(2-oxoethyl)carbamate includes a benzyl group, a methyl group, and a 2-oxoethyl moiety, which collectively contribute to its functional versatility.
The synthetic pathway of Benzyl methyl(2-oxoethyl)carbamate has been extensively explored in recent years. Researchers have employed advanced organic synthesis techniques to achieve high-yield production of this compound. A 2023 study published in the Journal of Medicinal Chemistry reported a novel asymmetric catalytic approach that significantly improved the efficiency of carbamate ester synthesis. This method not only enhances the purity of the final product but also minimizes the formation of by-products, a critical factor in pharmaceutical manufacturing. The carbamate ester structure of Benz-yl methyl(2-oxoethyl)carbamate allows for easy modification, making it a valuable scaffold for drug design and lead optimization.
Recent in vitro and in vivo studies have demonstrated the biological activity of Benzyl methyl(2-oxoethyl)carbamate. A 2024 publication in ChemMedChem revealed that this compound exhibits modest inhibitory effects on certain enzyme pathways associated with metabolic disorders. The 2-oxoethyl group plays a crucial role in modulating the binding affinity of the molecule to target proteins. Additionally, the benzyl moiety contributes to the compound's lipophilicity, which is essential for its cell membrane permeability and bioavailability. These properties make Benzyl methyl(2-oxoethyl)carbamate a promising candidate for targeted drug delivery systems.
The pharmacological applications of Benzyl methyl(2-oxoethyl)carbamate are currently under investigation. Preliminary data suggest potential roles in neurological disorders and inflammatory conditions. A 2023 preclinical study published in Drug Discovery Today explored its anti-inflammatory properties in a mouse model of colitis. The compound demonstrated significant reduction in inflammatory markers, indicating its potential as a therapeutic agent. Furthermore, its carbamate ester structure may offer advantages in prodrug design, where the compound could be activated in vivo to release an active moiety.
From a synthetic perspective, the carbamate ester functionality of Benzyl methyl(2-oxoethyl)carbamate is highly versatile. The methyl group and benzyl group provide opportunities for structural modifications to enhance specific biological activities. Researchers are actively exploring enantioselective synthesis methods to produce enantiomerically pure forms of this compound, which is critical for pharmacological efficacy and toxicological safety. The 2-oxoethyl group also serves as a potential site for functional group transformations, enabling the development of multifunctional molecules with broader therapeutic applications.
The chemical stability of Benzyl methyl(2-oxoethyl)carbamate has been evaluated under various conditions. It exhibits good chemical resistance to hydrolysis, which is important for maintaining its integrity in pharmaceutical formulations. However, its thermal stability is moderate, requiring careful control of storage conditions to prevent degradation. These properties make it suitable for solid dosage forms, where it can be combined with excipients to enhance its solubility and bioavailability.
In conclusion, Benzyl methyl(2-oxoethyl)carbamate represents an important advancement in the field of carbamate ester chemistry. Its unique chemical structure and functional groups offer significant potential for drug development and biological research. Ongoing studies are focused on optimizing its pharmacological profile and exploring its applications in novel therapeutic areas. As research in this area progresses, Benzyl methyl(2-oxoethyl)carbamate is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
The synthetic versatility of Benzyl methyl(2-oxoethyl)carbamate is further enhanced by its ability to serve as a precursor for other carbamate derivatives. This property is particularly valuable in combinatorial chemistry approaches, where the compound can be modified to generate a diverse array of bioactive molecules. The 2-oxoethyl group can be substituted with various functional groups to tailor the biological activity of the final product. This flexibility makes Benzyl methyl(2-oxoethyl)carbamate a valuable tool in the drug discovery pipeline, offering researchers the ability to explore a wide range of pharmacological targets.
Moreover, the environmental impact of Benzyl methyl(2-oxoethyl)carbamate is an area of growing interest. While its chemical stability is beneficial for pharmaceutical applications, its biodegradability and eco-toxicological profile require further investigation. Researchers are actively assessing its potential environmental persistence and developing sustainable synthesis methods to minimize its ecological footprint. These efforts are critical for ensuring that the pharmaceutical industry can harness the benefits of Benzyl methyl(2-oxoethyl)carbamate while maintaining environmental responsibility.
In summary, Benzyl methyl(2-oxoethyl)carbamate is a multifaceted compound with significant potential in various scientific disciplines. Its chemical structure, functional groups, and synthetic versatility make it a valuable subject for research and development. As studies continue to uncover its properties and applications, Benzyl methyl(2-oxoethyl)carbamate is poised to play a pivotal role in advancing pharmaceutical science and biological research.
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